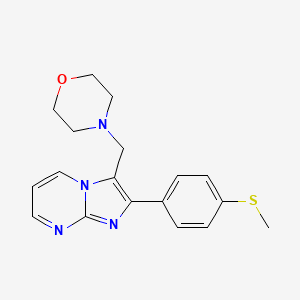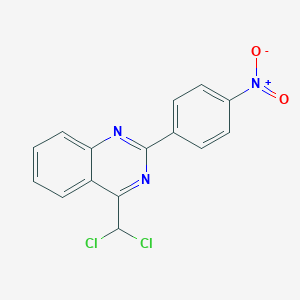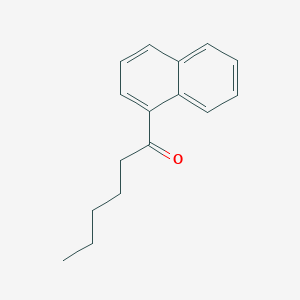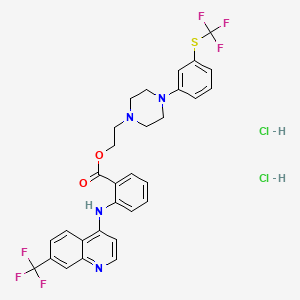
Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidines typically involves multicomponent reactions, condensation reactions, and oxidative coupling . For the specific compound , the synthesis might involve the following steps:
Condensation Reaction: The initial step could involve the condensation of a pyrimidine derivative with an imidazole derivative under acidic or basic conditions.
Substitution Reaction:
Morpholinomethyl Group Addition: The final step involves the addition of the morpholinomethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
化学反応の分析
Types of Reactions
Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学的研究の応用
Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities.
Imidazo[1,2-a]pyrimidine: Similar in structure but may have different substituents.
Imidazo[1,2-a]pyrazine: Another related compound with potential biological activities.
Uniqueness
Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- is unique due to its specific substituents, which can impart distinct biological and chemical properties. The presence of the p-methylthiophenyl and morpholinomethyl groups can influence its reactivity and interactions with biological targets .
特性
CAS番号 |
3458-59-1 |
|---|---|
分子式 |
C18H20N4OS |
分子量 |
340.4 g/mol |
IUPAC名 |
4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C18H20N4OS/c1-24-15-5-3-14(4-6-15)17-16(13-21-9-11-23-12-10-21)22-8-2-7-19-18(22)20-17/h2-8H,9-13H2,1H3 |
InChIキー |
XIBLXVSJZDIAHO-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14150010.png)
![4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B14150022.png)
![(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate](/img/structure/B14150027.png)

![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)

![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)

![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)

